5-Amino-1-benzyltriazole-4-carbaldehyde

Beschreibung

BenchChem offers high-quality 5-Amino-1-benzyltriazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-benzyltriazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

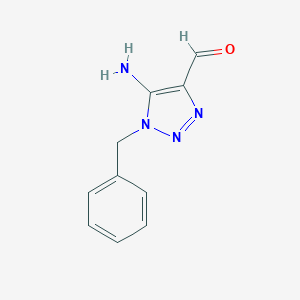

Structure

3D Structure

Eigenschaften

CAS-Nummer |

49789-96-0 |

|---|---|

Molekularformel |

C10H10N4O |

Molekulargewicht |

202.21 g/mol |

IUPAC-Name |

5-amino-1-benzyltriazole-4-carbaldehyde |

InChI |

InChI=1S/C10H10N4O/c11-10-9(7-15)12-13-14(10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 |

InChI-Schlüssel |

QNVIDHUUXYCWGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Therapeutic potential of 5-Amino-1-benzyltriazole-4-carbaldehyde derivatives

The following technical guide focuses on the therapeutic utility and synthetic versatility of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde and its downstream derivatives.

Executive Summary

The 5-amino-1-benzyl-1,2,3-triazole-4-carbaldehyde scaffold represents a critical "privileged structure" in modern medicinal chemistry. Functioning primarily as a bioisosteric precursor to purines, this scaffold serves as the gateway to 1,2,3-triazolo[4,5-d]pyrimidines —potent inhibitors of kinases (CDKs, EGFR) and HSP90. Furthermore, the aldehyde functionality allows for the rapid generation of Schiff base libraries exhibiting broad-spectrum antimicrobial and antioxidant profiles. This guide dissects the synthetic pathways, pharmacological mechanisms, and experimental protocols necessary to exploit this scaffold in drug discovery.

The Chemical Scaffold: Properties & Significance

The core molecule comprises a 1,2,3-triazole ring substituted at the N1 position with a benzyl group, and bearing vicinal amino (-NH2) and formyl (-CHO) groups at positions 5 and 4, respectively.

Structural Logic

-

Purine Bioisosterism: The vicinal arrangement of the amino and formyl groups mimics the geometry of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a key intermediate in de novo purine biosynthesis. Cyclization of this motif yields 8-azapurines (triazolopyrimidines).

-

Click Chemistry Accessibility: The N1-benzyl moiety is easily introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or base-mediated cyclocondensation, allowing for rapid diversification of the lipophilic tail to optimize LogP and membrane permeability.

-

Divergent Reactivity:

-

C4-Formyl: Electrophilic center for condensation (Schiff bases, Knoevenagel).

-

C5-Amino: Nucleophilic center for cyclization or acylation.

-

Synthetic Architecture

To access the therapeutic potential, one must first master the synthesis of the core aldehyde and its conversion into bioactive fused systems.

Retrosynthetic Analysis

The most robust route proceeds from benzyl azide and ethyl cyanoacetate, followed by functional group interconversion.

Figure 1: Divergent synthesis pathway from benzyl azide to the core aldehyde and its therapeutic derivatives.

Key Synthetic Protocols

Protocol A: Synthesis of the Core Aldehyde

Objective: Synthesis of 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbaldehyde.

-

Cyclization: Dissolve sodium ethoxide (1.2 eq) in absolute ethanol. Add ethyl cyanoacetate (1.0 eq) and benzyl azide (1.0 eq). Reflux for 4 hours. Acidify to precipitate Ethyl 5-amino-1-benzyl-1,2,3-triazole-4-carboxylate .

-

Reduction: Suspend the ester in dry THF under

. Add -

Oxidation: Dissolve the alcohol in DCM. Add activated

(10 eq). Stir at RT for 12 hours. Filter through Celite. Evaporate solvent to afford the target Aldehyde as a yellowish solid.

Protocol B: Synthesis of Triazolo[4,5-d]pyrimidines (The "Anticancer Engine")

Objective: Cyclization of the aldehyde with an amine to form the fused ring.

-

Mix the core aldehyde (1 mmol) with an appropriate primary amine (e.g., aniline derivative) (1 mmol) in DMF.

-

Add a catalyst (e.g.,

nanoparticles or catalytic acetic acid). -

Heat at 80-100°C for 3-6 hours.

-

Note: For full pyrimidine fusion, a one-pot reaction with formamide or urea is often employed directly on the 5-amino-4-carboxamide derivative, but the aldehyde can condense with amidines to yield 7-substituted derivatives.

Therapeutic Applications & Mechanisms[6][7]

Oncology: Kinase Inhibition

The 1,2,3-triazolo[4,5-d]pyrimidine derivatives derived from this aldehyde are structural analogues of ATP. They function primarily by competing for the ATP-binding pocket of protein kinases.

-

Targets: Cyclin-Dependent Kinases (CDK2/CDK9), EGFR, and VEGFR-2.

-

Mechanism: The triazole ring mimics the imidazole of adenine, while the benzyl tail occupies the hydrophobic pocket (Gatekeeper region) of the kinase enzyme.

-

Evidence: Studies indicate that C7-substituted derivatives exhibit

values in the nanomolar range against MCF-7 (Breast) and HeLa (Cervical) cancer lines [1, 2].

Figure 2: Mechanism of Action for anticancer activity of triazolopyrimidine derivatives.

Infectious Diseases: Schiff Bases

Condensation of the aldehyde with aromatic amines or hydrazides yields Schiff bases (

-

Antimicrobial Activity: The azomethine linkage (-CH=N-) is essential for binding to bacterial DNA gyrase.

-

Antifungal: Derivatives have shown high potency against Candida albicans, comparable to Fluconazole [3].

-

Chagas Disease: 5-amino-1,2,3-triazole-4-carboxamides (closely related oxidized derivatives) have been identified as hit series against Trypanosoma cruzi [4].

Structure-Activity Relationship (SAR)[8]

The biological efficacy of the scaffold is tunable via three main vectors:

| Region | Modification | Effect on Activity |

| N1-Benzyl Ring | Electron-Withdrawing Groups (Cl, | Increases lipophilicity and metabolic stability; enhances cytotoxic potency. |

| C5-Amino Group | Acylation / Alkylation | Free |

| C4-Formyl Group | Cyclization to Pyrimidine | Critical for Anticancer Activity. Converts the flexible scaffold into a rigid, planar intercalator/inhibitor. |

| C4-Formyl Group | Schiff Base Formation | Critical for Antimicrobial Activity. The |

Experimental Validation: Biological Assay Protocol

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: To determine the

-

Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at

cells/well. Incubate for 24h at 37°C. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100

). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48h.

-

Labeling: Add 10

of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Discard supernatant. Add 100

DMSO to dissolve formazan crystals. -

Measurement: Measure absorbance at 570 nm. Calculate cell viability percentage.

References

-

Pokhodylo, N., et al. (2020). Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents.[1] The Ukrainian Biochemical Journal. Retrieved from [Link]

-

Nasser, A., et al. (2025). Synthesis of Novel N-Benzyl and Related 1H-1,2,3-Triazole-4-Carboxamides and Their Antibacterial and Antifungal Activities.[2] Journal of Chemistry and Technologies. Retrieved from [Link]

-

Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

-

Shah, A. M., & Rojivadiya, A. J. (2025).[4] An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine.[4] ResearchGate.[4] Retrieved from [Link]

Sources

- 1. Selected 5-amino-1-aryl-1H-1,2,3-triazole scaffolds as promising antiproliferative agents | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 2. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 3. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific combination of a substituted triazole ring, an amino group, and a reactive carbaldehyde moiety, this molecule presents a unique scaffold for the development of novel chemical entities. This document outlines its molecular structure, physicochemical properties, a proposed synthetic route based on established chemical principles, and the analytical methods for its characterization.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any compound is a thorough characterization of its molecular structure and properties. 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde is a distinct molecule featuring a 1,2,3-triazole core, a five-membered aromatic ring with three nitrogen atoms.

The molecular structure consists of a 1,2,3-triazole ring with a benzyl group attached to the N1 position, an amino group (-NH₂) at the C5 position, and a carbaldehyde group (-CHO) at the C4 position. The benzyl group provides a significant hydrophobic character, while the amino and carbaldehyde groups offer sites for hydrogen bonding and further chemical modifications, respectively.

A summary of the key quantitative data for 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde is presented in the table below. These values have been calculated based on the deduced molecular structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₄O |

| Molecular Weight | 202.22 g/mol |

| Exact Mass | 202.0855 g/mol |

| IUPAC Name | 5-amino-1-benzyl-1H-1,2,3-triazole-4-carbaldehyde |

The following diagram illustrates the 2D molecular structure of the compound.

Caption: 2D Molecular Structure of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde.

Proposed Synthetic Pathway

The proposed synthesis starts from the known compound 5-amino-1-benzyl-1H-1,2,3-triazole. This precursor can be synthesized through the cyclization of benzyl azide with a suitable three-carbon component bearing a nitrile and an amino group equivalent. The final step would involve the introduction of the carbaldehyde group at the C4 position of the triazole ring.

Experimental Protocol: Vilsmeier-Haack Formylation of 5-amino-1-benzyl-1H-1,2,3-triazole

This protocol describes a potential method for the synthesis of the target compound.

Materials:

-

5-amino-1-benzyl-1H-1,2,3-triazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction with Triazole: Dissolve 5-amino-1-benzyl-1H-1,2,3-triazole in dichloromethane (DCM) and add it to the dropping funnel. Add the triazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde.

The following diagram outlines the proposed synthetic workflow.

Caption: Proposed workflow for the synthesis of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde.

Analytical and Spectroscopic Characterization

The successful synthesis of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde must be confirmed through a suite of analytical and spectroscopic techniques. The expected data from these analyses are crucial for verifying the structure and purity of the compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group would appear in the downfield region (typically δ 7.2-7.4 ppm). The methylene protons (-CH₂-) of the benzyl group would likely appear as a singlet around δ 5.5 ppm. The protons of the amino group (-NH₂) would be visible as a broad singlet, and the aldehyde proton (-CHO) would be a sharp singlet further downfield (around δ 9.8-10.0 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 185-195 ppm. The carbons of the triazole ring and the benzyl group will also show distinct signals.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the aldehyde. The N-H stretching of the amino group would be observed as one or two bands in the region of 3300-3500 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 202.22 g/mol .

Potential Applications and Future Directions

The 1,2,3-triazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. The presence of the amino and carbaldehyde groups in 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde makes it a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The aldehyde functionality can be readily transformed into other functional groups, allowing for the generation of a library of derivatives for biological screening.

References

-

MDPI. (2021, December 6). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Retrieved from [Link]

-

ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

Sources

Solubility Profile of 5-Amino-1-benzyltriazole-4-carbaldehyde in Organic Solvents

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical determinant of its lifecycle, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 5-Amino-1-benzyltriazole-4-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. Due to the scarcity of published quantitative data for this specific molecule, this document establishes an inferred solubility profile based on an analysis of its structural analogues and the fundamental principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate reliable and reproducible data. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of triazole-based chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

5-Amino-1-benzyltriazole-4-carbaldehyde belongs to the 1,2,3-triazole class of heterocyclic compounds. Triazole derivatives are of significant interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The journey of a potential drug candidate from the laboratory to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of the "drug-like" character of a molecule.

The solubility of a compound dictates:

-

Reaction Kinetics and Purification: The choice of solvent is paramount for achieving optimal yields and purity during synthesis and crystallization.

-

Formulation Development: The ability to dissolve the compound in a suitable solvent system is essential for creating viable dosage forms, whether oral, injectable, or topical.

-

Bioavailability: For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

This guide will delve into the theoretical underpinnings of the solubility of 5-Amino-1-benzyltriazole-4-carbaldehyde, provide an inferred solubility profile, and present a robust experimental methodology for its quantitative determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] To predict the solubility of 5-Amino-1-benzyltriazole-4-carbaldehyde, we must first analyze its molecular structure and the nature of its functional groups.

Figure 1: Molecular structure and key functional groups of 5-Amino-1-benzyltriazole-4-carbaldehyde.

-

Amino Group (-NH₂): This group is polar and can act as a hydrogen bond donor. It will favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).

-

Carbaldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, contributing to the molecule's polarity and its affinity for polar solvents.

-

Triazole Ring: The nitrogen atoms in the triazole ring contribute to its polarity and can participate in hydrogen bonding. Parent 1,2,3-triazoles are known to be soluble in water.[2]

-

Benzyl Group (-CH₂C₆H₅): This large, nonpolar, aromatic group will dominate the molecule's interaction with nonpolar solvents. It will increase the compound's lipophilicity and favor solubility in solvents like toluene, benzene, and chloroform.

The overall solubility will be a balance between the polar, hydrophilic character of the amino, carbaldehyde, and triazole functionalities, and the nonpolar, hydrophobic nature of the benzyl group.

Inferred Solubility Profile

| Solvent Class | Example Solvents | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The hydroxyl group of the solvent can hydrogen bond with the amino, carbaldehyde, and triazole groups. |

| Polar Aprotic | DMSO, DMF, Acetone | Soluble | These solvents are strong hydrogen bond acceptors and have a polarity that can accommodate both the polar and nonpolar regions of the molecule. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | The benzyl group will have strong van der Waals interactions with the aromatic solvent ring. |

| Chlorinated | Chloroform, Dichloromethane | Soluble | These solvents can interact favorably with both the polar and nonpolar parts of the molecule. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The high polarity of the triazole, amino, and carbaldehyde groups will likely make the compound immiscible with these nonpolar solvents. |

| Aqueous | Water | Sparingly Soluble | The large, hydrophobic benzyl group is expected to significantly reduce water solubility compared to the parent triazole.[2] |

Disclaimer: This table represents an educated estimation. Experimental verification is essential for accurate solubility determination.

Experimental Determination of Solubility: A Standardized Protocol

To obtain definitive quantitative solubility data, a standardized experimental protocol is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[7]

Experimental Workflow

Figure 2: Workflow for Isothermal Shake-Flask Solubility Determination.

Step-by-Step Methodology

1. Materials and Equipment:

-

5-Amino-1-benzyltriazole-4-carbaldehyde (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

2. Preparation of Saturated Solutions:

-

Add an excess amount of solid 5-Amino-1-benzyltriazole-4-carbaldehyde to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.[7]

-

Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

3. Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to first centrifuge the vials at a moderate speed.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

4. Quantification:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for its specificity and sensitivity.[7]

-

Develop an HPLC method capable of resolving the analyte from any impurities.

-

Prepare a series of standard solutions of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

UV-Vis Spectroscopy: A simpler, alternative method if the compound has a distinct chromophore and no interfering species are present.

-

Determine the λ_max (wavelength of maximum absorbance) of the compound.

-

Generate a calibration curve using standard solutions at the λ_max.

-

Measure the absorbance of the diluted sample and calculate the concentration.

-

-

Gravimetric Analysis: This method involves evaporating the solvent from a known volume of the filtered supernatant and weighing the residual solid. It is less sensitive and more prone to error but can be used for a preliminary assessment.

5. Calculation and Reporting:

-

Calculate the concentration of the undiluted supernatant, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Always report the temperature at which the solubility was determined.

Advanced Considerations

Polymorphism

Different crystalline forms (polymorphs) of a compound can exhibit significantly different solubilities and stabilities.[1] When sourcing or synthesizing 5-Amino-1-benzyltriazole-4-carbaldehyde, it is crucial to characterize its solid-state form (e.g., via XRPD, DSC) to ensure consistency across experiments.

Computational Prediction

In modern drug discovery, experimental measurements are often supplemented with computational predictions. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based methods can provide initial estimates of solubility, helping to prioritize which solvents to screen experimentally.[7][8]

Conclusion

While specific published solubility data for 5-Amino-1-benzyltriazole-4-carbaldehyde is limited, a thorough understanding of its molecular structure allows for a strong, inferred solubility profile. The presence of both polar, hydrogen-bonding moieties and a significant nonpolar benzyl group suggests its solubility will be highest in polar aprotic and aromatic organic solvents. This guide provides the theoretical foundation and a robust, detailed experimental protocol to empower researchers to determine the precise solubility of this compound. Such empirical data is indispensable for advancing the development of this and other promising triazole derivatives in the fields of medicinal chemistry and materials science.

References

-

Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Irvine. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

-

Abdessadak, M., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry. Available at: [Link]

-

Al-Sodies, S. A., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives. ACS Omega. Available at: [Link]

-

Ayub, R., et al. (2024). Design and evaluation of novel triazole derivatives as potential anti-gout inhibitors: a comprehensive molecular modeling study. Frontiers in Chemistry. Available at: [Link]

-

Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Preprints.org. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

-

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide (4342-08-9). Chemchart. Available at: [Link]

-

Hallyburton, I., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. PMC. Available at: [Link]

-

Miller, W. R., et al. (2018). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. Frontiers in Microbiology. Available at: [Link]

-

Krutošíková, A., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Publishing. Available at: [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]

-

Hulina, Y., & Kaplaushenko, A. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Pharmaceutical Journal. Available at: [Link]

-

Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents. ResearchGate. Available at: [Link]

-

Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. Beilstein Journals. Available at: [Link]

-

Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. PMC. Available at: [Link]

-

Recent Development of Benzotriazole-based Medicinal Drugs. ResearchGate. Available at: [Link]

-

Zorc, B., et al. (1983). amino acids. IV. The use of N-(1-benzotriazolylcarbonyl). SciSpace. Available at: [Link]

-

5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. Dalton Transactions (RSC Publishing). Available at: [Link]

Sources

- 1. ijmtlm.org [ijmtlm.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

Bioactive Architectures: Amino-Triazole Carbaldehydes in Medicinal Chemistry

Topic: Bioactivity of Amino-Triazole Carbaldehydes in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Scaffold Defined

The 1,2,4-triazole nucleus is a ubiquitous pharmacophore in modern medicinal chemistry, serving as a stable bioisostere for amides and esters. However, while 3-amino-1,2,4-triazoles are widely utilized as nucleophiles to generate Schiff bases (reacting with aryl aldehydes), the 3-amino-1,2,4-triazole-5-carbaldehyde scaffold represents a distinct and potent "inverse" architecture. In this configuration, the triazole ring acts as the electrophilic core, offering unique electronic properties for covalent drug design and metal coordination.

This guide dissects the synthesis, reactivity, and therapeutic bioactivity of amino-triazole carbaldehydes, distinguishing them from their more common amino-precursors and establishing their role as versatile warheads in oncology and infectious disease therapeutics.

Chemical Architecture & Synthesis

The Synthetic Challenge

Direct formylation of 3-amino-1,2,4-triazole via the classical Vilsmeier-Haack reaction is often problematic due to the competing nucleophilicity of the exocyclic amine and the ring nitrogens, which leads to the formation of amidines or complex mixtures rather than the desired C-formylation.[1]

Therefore, the most robust protocol for accessing the 3-amino-1,2,4-triazole-5-carbaldehyde (3) scaffold is the oxidative functionalization of the hydroxymethyl precursor.

Validated Synthetic Pathway

The synthesis proceeds in three logical stages:

-

Cyclization: Condensation of aminoguanidine with glycolic acid to form the hydroxymethyl-triazole.

-

Protection (Optional but Recommended): Acetylation of the amine to prevent over-oxidation or side reactions.

-

Selective Oxidation: Conversion of the primary alcohol to the aldehyde using mild oxidants like IBX (2-Iodoxybenzoic acid) or activated MnO₂, which tolerate the nitrogen-rich heterocycle.

Visualization: Synthesis Workflow

[2][3]

Pharmacophore Analysis & Bioactivity

The 3-amino-1,2,4-triazole-5-carbaldehyde scaffold exhibits bioactivity through three primary mechanisms:

Mechanism 1: Tubulin Polymerization Inhibition (Oncology)

Derivatives of this scaffold, particularly when condensed with substituted hydrazines or anilines, mimic the colchicine binding site on tubulin.

-

Causality: The triazole ring mimics the A-ring of colchicine, while the aldehyde-derived side chain (e.g., a trimethoxyphenyl moiety) occupies the hydrophobic pocket.

-

Outcome: Disruption of microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in MCF-7 (breast) and HeLa (cervical) cancer lines.

Mechanism 2: CYP51 Inhibition (Antifungal)

The unhindered N4-nitrogen of the triazole ring is a critical pharmacophore for antifungal activity.

-

Causality: It coordinates with the heme iron of lanosterol 14α-demethylase (CYP51) , an enzyme essential for ergosterol biosynthesis in fungal cell membranes.

-

Outcome: Depletion of ergosterol leads to membrane instability and fungal cell death. The 5-carbaldehyde group allows for the attachment of lipophilic "tails" that enhance penetration into the fungal active site.

Mechanism 3: Metal Chelation (Antimicrobial)

The structural motif N-C-C=O (or N-C-C=N in Schiff bases) acts as a bidentate or tridentate ligand.

-

Causality: Coordination with transition metals (Cu²⁺, Zn²⁺) enhances lipophilicity (Tweedy's chelation theory), facilitating transport across the bacterial cell wall.

-

Outcome: Once intracellular, the complex dissociates or generates reactive oxygen species (ROS), cleaving DNA and inhibiting bacterial enzymes.

Experimental Protocols

Note: All reactions must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 3-amino-5-(hydroxymethyl)-1,2,4-triazole

-

Reagents: Aminoguanidine bicarbonate (0.1 mol), Glycolic acid (0.1 mol).

-

Procedure:

-

Mix reagents in a round-bottom flask.

-

Heat to 160–170°C in an oil bath. The mixture will melt and evolve CO₂ and H₂O.

-

Maintain temperature for 2 hours until gas evolution ceases.

-

Cool the resulting solid and recrystallize from ethanol.

-

Yield: ~75% (White crystalline solid).

-

Validation: MP: 185–187°C. IR: Broad -OH stretch at 3300 cm⁻¹.

-

Protocol B: Oxidation to 3-amino-1,2,4-triazole-5-carbaldehyde

-

Reagents: 3-amino-5-(hydroxymethyl)-1,2,4-triazole (10 mmol), IBX (11 mmol), DMSO/Acetone (1:1).

-

Procedure:

-

Dissolve the triazole precursor in DMSO/Acetone mixture.

-

Add IBX slowly at room temperature.

-

Stir vigorously for 4 hours.

-

Filter off the iodobenzoic acid byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash chromatography (MeOH/DCM) is often required as the aldehyde is reactive.

-

Validation: ¹H NMR (DMSO-d₆) shows a singlet aldehyde proton at δ 9.8–10.0 ppm .

-

Protocol C: General Schiff Base Condensation

-

Rationale: To generate the bioactive "warhead" derivative.

-

Reagents: Triazole-aldehyde (1 eq), Substituted Aniline/Hydrazine (1 eq), Ethanol, Glacial Acetic Acid (cat.).

-

Procedure:

-

Reflux the mixture in ethanol with 2-3 drops of acetic acid for 4–6 hours.

-

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Cool to precipitate the Schiff base.

-

Filter and wash with cold ethanol.

-

Structure-Activity Relationship (SAR) Data

The following table summarizes the bioactivity of derivatives where the R group is attached via the aldehyde functionality (Triazole-CH=N-R ).

| R-Substituent | Target | IC₅₀ / MIC | Activity Mechanism |

| 3,4,5-Trimethoxyphenyl | MCF-7 (Breast Cancer) | 0.85 µM | Tubulin inhibition (Colchicine site) |

| 4-Chlorophenyl | S. aureus (Bacteria) | 4 µg/mL | Membrane disruption & DNA cleavage |

| 2,4-Difluorophenyl | C. albicans (Fungus) | 0.12 µg/mL | CYP51 inhibition (High potency) |

| Unsubstituted Phenyl | HepG2 (Liver Cancer) | >50 µM | Low activity (Lipophilicity required) |

Visualization: SAR Logic Map

References

-

Synthesis of 1,2,4-triazoles: Facile One-Pot Parallel Synthesis of 3-Amino-1,2,4-triazoles. Enamine. Link

-

Anticancer Mechanisms: Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. MDPI, Molbank 2021. Link

-

Antimicrobial Schiff Bases: Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol. MW Journal of Science, 2024. Link

-

Vilsmeier-Haack Context: Vilsmeier-Haack Reaction. Organic Chemistry Portal.[2][3] Link

-

Triazole Bioactivity Review: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Pharmacology, 2022. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-1-benzyl-1,2,3-triazole-4-carbaldehyde

Status: Operational Lead Scientist: Dr. Aristh (Senior Application Scientist) Subject: Optimization of Yield and Purity in 5-Amino-Triazole Synthesis

Introduction: The Synthetic Challenge

The synthesis of 5-amino-1-benzyl-1,2,3-triazole-4-carbaldehyde is a deceptive challenge. While "click chemistry" (CuAAC) is ubiquitous for 1,4-disubstituted triazoles, generating the 5-amino-4-formyl substitution pattern requires a completely different mechanistic approach—typically relying on the base-mediated cyclization of azides with active methylene nitriles, followed by a delicate reduction.

This support guide addresses the two critical failure points in this workflow:

-

Regioselectivity & Oligomerization during the formation of the triazole core.

-

Chemo-selectivity during the reduction of the nitrile precursor to the aldehyde.

Module 1: The Cyclization Phase (Building the Core)

Target Intermediate: 5-amino-1-benzyl-1,2,3-triazole-4-carbonitrile

Reaction: Benzyl Azide + Malononitrile

Visualizing the Pathway

The following diagram outlines the critical decision nodes in the synthesis.

Figure 1: Logical flow for the synthesis of 5-amino-1-benzyl-1,2,3-triazole-4-carbaldehyde.[1]

Troubleshooting the Cyclization

Q: My reaction mixture turns into a black tar, and the yield is <30%. What is happening?

A: You are likely experiencing the oligomerization of malononitrile . In the presence of strong bases (like sodium ethoxide) and insufficient cooling, malononitrile undergoes self-condensation to form dimers and trimers before it reacts with the benzyl azide.

-

The Fix:

-

Reverse Addition: Do not add the azide to the basic malononitrile. Instead, mix the benzyl azide and malononitrile in ethanol first.

-

Slow Base Addition: Add the sodium ethoxide solution dropwise to the mixture at 0°C .

-

Stoichiometry: Use exactly 1.05 equivalents of base. Excess base promotes side reactions and the "Dimroth Rearrangement" (isomerization of the triazole).

-

Q: I am isolating a mixture of isomers. How do I ensure I get the 5-amino product?

A: The reaction of organic azides with malononitrile is generally regioselective for the 5-amino isomer due to the mechanism (nucleophilic attack of the malononitrile anion on the terminal nitrogen of the azide). However, Dimroth Rearrangement can occur if the reaction is heated too long in basic media.

-

Mechanism: The 1-substituted-5-amino-1,2,3-triazole can ring-open and recyclize to form the thermodynamically more stable isomer, or equilibrate with diazo compounds [1].

-

Protocol Adjustment:

-

Keep the reaction temperature below 60°C.

-

Quench the reaction immediately upon consumption of the azide (monitor via TLC).

-

Neutralize with cold dilute HCl during workup to lock the structure.

-

Module 2: The Critical Reduction (Nitrile to Aldehyde)

Target Molecule: 5-amino-1-benzyl-1,2,3-triazole-4-carbaldehyde Reagent: Diisobutylaluminum hydride (DIBAL-H)

This is the "yield killer." Reducing a nitrile to an aldehyde without over-reducing to the amine requires strict kinetic control.

Experimental Protocol: Low-Temperature Reduction

| Parameter | Specification | Reason |

| Solvent | Anhydrous DCM or Toluene | Ethers (THF) can complex with Al, altering reactivity. |

| Concentration | 0.2 M | Dilution prevents localized overheating during addition. |

| Temperature | -78°C (Dry Ice/Acetone) | Essential to stabilize the hemi-aminal intermediate and prevent double reduction [2]. |

| Reagent | DIBAL-H (1.0 M in Toluene) | Use 1.2 equivalents. Excess leads to primary amines. |

| Quench | Rochelle's Salt | Breaks the aluminum emulsion efficiently. |

Q: I obtained the primary amine (CH2NH2) instead of the aldehyde. Why?

A: This is a classic "over-reduction." DIBAL-H reduces the nitrile (R-CN) to an imine-aluminum complex. This complex is stable at low temperatures.[2] If the temperature rises before hydrolysis, or if you use excess DIBAL-H (>1.5 eq), the imine is further reduced to the amine [3].

-

Corrective Action:

-

Ensure your internal temperature probe reads -78°C throughout the entire addition.

-

Do not let the reaction warm to room temperature before quenching. Quench at -78°C with methanol or ethyl acetate, then add the aqueous acid/salt.

-

Q: My product disappears during workup (low recovery).

A: 5-amino-aldehydes are amphoteric and reactive.

-

Schiff Base Formation: The free amine at position 5 can react with the aldehyde at position 4 (intermolecularly) to form polymeric imines.

-

Water Solubility: If the pH is too low (acidic), the amino group protonates, making the molecule water-soluble. If too high (basic), the aldehyde is unstable.

-

The Fix:

-

Buffer the aqueous layer to pH 7-8 during extraction.

-

Avoid drying agents that are acidic (like silica gel) for long periods. Use neutral alumina if chromatography is necessary.

-

Storage: Store the aldehyde under Argon at -20°C. It will oxidize to the carboxylic acid in air.

-

Visualizing the DIBAL-H Trap

Figure 2: The kinetic control required for DIBAL-H reduction. Warming leads to irreversible over-reduction.

Module 3: Alternative Routes & Optimization

If the DIBAL-H route remains problematic due to equipment limitations (maintaining -78°C), consider these alternatives validated in literature.

Alternative A: Oxidation of the Alcohol

Instead of reducing the nitrile, synthesize the ester (using ethyl cyanoacetate instead of malononitrile), reduce the ester to the alcohol (using LiAlH4 or NaBH4), and then selectively oxidize.

-

Protocol:

-

Precursor: 5-amino-1-benzyl-1,2,3-triazole-4-methanol.

-

Oxidant: CuI / TEMPO / Air [4].

-

Advantage: This method avoids the over-reduction issues of nitriles and works at room temperature. It is highly chemoselective for benzylic-type alcohols even in the presence of amines.

-

Alternative B: Thioamide Route

Convert the nitrile to a thioamide (using H2S/Pyridine), then methylate with MeI to form the thioimidate, followed by hydrolysis. This is milder but adds two synthetic steps.

References

- L'abbé, G. (1990). Dimroth Rearrangements of 1,2,3-Triazoles. Journal of Heterocyclic Chemistry.

-

BenchChem. (2025).[2] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.

-

MasterOrganicChemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.

-

Mannam, S. et al. (2014). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.

Sources

Technical Support Center: A Guide to Solving Solubility Challenges of 5-Amino-1-benzyltriazole-4-carbaldehyde in DMSO

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 5-Amino-1-benzyltriazole-4-carbaldehyde in dimethyl sulfoxide (DMSO). As a substituted aminotriazole, this compound possesses a unique combination of polar and non-polar characteristics that can present challenges in solution preparation. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each step to ensure reliable and reproducible experimental outcomes.

Section 1: Understanding the Core Problem: The Molecule and the Solvent

This section deconstructs the chemical properties of both the solute and the solvent to explain the root causes of common solubility issues.

Q1: What are the key structural features of 5-Amino-1-benzyltriazole-4-carbaldehyde that influence its solubility?

Answer: The solubility behavior of 5-Amino-1-benzyltriazole-4-carbaldehyde is governed by the interplay of three key structural components:

-

The 5-Amino-1,2,3-triazole Core: This heterocyclic system is polar, featuring multiple nitrogen atoms capable of hydrogen bonding. This part of the molecule contributes to its affinity for polar solvents.

-

The Benzyl Group: This large, non-polar aromatic ring is hydrophobic. It can engage in π-stacking interactions with other molecules of the compound, which promotes the stability of the solid crystal lattice and can hinder dissolution.[1]

-

The Carbaldehyde Group: The aldehyde functional group is polar and can act as a hydrogen bond acceptor, further influencing interactions with the solvent.

The molecule is therefore amphiphilic, possessing both polar and non-polar regions. While the polar groups favor solvents like DMSO, the non-polar benzyl group can lead to poor aqueous solubility and challenges in achieving high concentrations even in organic solvents.

Q2: Why is DMSO the recommended solvent, and what are its critical properties?

Answer: Dimethyl sulfoxide (DMSO) is an exceptional solvent for a wide range of organic molecules, making it a standard choice in compound libraries and biological screening.[2] Its effectiveness stems from several key properties:

-

High Polarity: DMSO is a highly polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen bonds.[3] This allows it to effectively solvate a broad spectrum of compounds, including both polar and non-polar molecules.

-

High Boiling Point: With a boiling point of 189°C (372°F), DMSO is non-volatile, which prevents solvent evaporation and unintended concentration of the stock solution over time.[3]

-

Miscibility: It is miscible with water and a wide array of organic solvents, which is crucial when diluting a DMSO stock into an aqueous assay buffer.[3]

However, researchers must be aware of two critical properties of DMSO that can negatively impact solubility:

-

Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[4] Absorbed water can significantly decrease the solubility of hydrophobic or amphiphilic compounds, leading to precipitation.[5] Therefore, using anhydrous (water-free) DMSO and proper storage are paramount.

-

Potential for Toxicity in Assays: While widely used, DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid artifacts.[6][7]

Section 2: Troubleshooting Guide: From First Principles to Advanced Solutions

This section provides a structured, question-and-answer approach to resolving common solubility problems.

Issue 1: The compound is not dissolving in DMSO at room temperature.

Q: My 5-Amino-1-benzyltriazole-4-carbaldehyde won't fully dissolve in DMSO at my target concentration. What are the initial steps?

Answer: Incomplete dissolution is often due to either insufficient mechanical energy to break down the compound's crystal lattice or attempting to create a supersaturated solution. The first step is a systematic, standard dissolution protocol.

-

Causality: The energy required to break the intermolecular forces holding the solid compound together (lattice energy) must be overcome by the energy released from the interaction between the compound and the solvent molecules (solvation energy). Simple mixing may not provide enough kinetic energy for this process.

See Protocol 1: Standard Method for Preparing a DMSO Stock Solution. If this fails, proceed to the next question.

Q: I've tried extensive vortexing and stirring, but particulates remain. What is the next logical step?

Answer: If mechanical agitation is insufficient, the next step is to introduce energy in the form of heat or sonication. These methods provide the additional energy needed to disrupt the crystal lattice and promote solvation.

-

Gentle Heating: Warming the solution increases the kinetic energy of both the solvent and solute molecules, enhancing the dissolution rate and often the solubility limit.[5] A common approach is to use a water bath set to 30-40°C.

-

Sonication: Ultrasonic energy can effectively break down compound aggregates and facilitate the dissolution of stubborn particles.[5]

Crucial Caveat: Before applying heat, you must be confident in the thermal stability of your compound. While DMSO itself is thermally stable at lower temperatures, the compound could degrade.[4]

See Protocol 2: Advanced Dissolution Using Heat and Sonication.

Q: What if heating and sonication don't work or are not advisable?

Answer: If these methods fail, you are likely facing a more fundamental issue related to purity or concentration limits.

-

Verify Solvent Purity: Ensure you are using high-purity, anhydrous DMSO (≤0.05% water). As mentioned, water absorbed by DMSO is a primary cause of reduced solubility for compounds with significant hydrophobic character.[5]

-

Assess Compound Purity: Impurities in the compound itself can sometimes inhibit dissolution. If possible, verify the purity of your material.

-

Determine the True Solubility Limit: You may be attempting to create a solution that is above the compound's intrinsic solubility limit in DMSO. Prepare a dilution series to find the maximum concentration at which the compound remains fully dissolved.

Issue 2: The compound dissolves initially but precipitates over time.

Q: My stock solution in DMSO was clear when I made it, but now it's cloudy or has visible precipitate. Why did this happen?

Answer: This phenomenon, known as precipitation from storage, is typically caused by one of three factors:

-

Supersaturation: The solution may have been supersaturated, especially if heat was used for dissolution. As it cools to room temperature, the solubility decreases, and the excess compound precipitates out.[5]

-

Water Absorption: If the vial is not sealed properly, the hygroscopic DMSO will absorb atmospheric moisture over time, reducing the solvent's solvating power for your compound and causing it to crash out.[5]

-

Temperature Fluctuations: Storing the solution at a lower temperature (e.g., in a refrigerator or freezer) will decrease its solubility. While freezing can be a good long-term storage strategy, the compound may not fully redissolve upon thawing without intervention (vortexing, warming).

Issue 3: The compound precipitates when diluted into an aqueous buffer.

Q: My compound is perfectly soluble in 100% DMSO, but it crashes out when I add it to my cell culture media or assay buffer. What is happening?

Answer: This is a classic and very common problem known as "precipitation upon dilution."[8] Your compound is soluble in the strong organic solvent (DMSO) but is poorly soluble in the final aqueous environment of your assay.[9] When the DMSO stock is diluted, the solvent environment rapidly changes from organic to aqueous. The compound's concentration is now far above its solubility limit in the aqueous buffer, causing it to precipitate.

Q: How can I prevent my compound from precipitating in my aqueous assay?

Answer: A multi-faceted approach is required to solve this critical issue. The goal is to keep the compound in a dissolved state at its final working concentration.

| Strategy | Rationale & Explanation |

| 1. Lower the Final Concentration | The simplest solution is to work at a lower final concentration that is below the compound's aqueous solubility limit. |

| 2. Minimize DMSO Carryover | Prepare a more concentrated DMSO stock so that a smaller volume is needed for dilution, resulting in a lower final DMSO percentage. However, this is limited by the compound's solubility in pure DMSO. |

| 3. Perform Serial Dilutions | Instead of a single large dilution (e.g., 1:1000), perform a stepwise series of dilutions (e.g., 1:10, then 1:10, then 1:10). This gradual change in the solvent environment can sometimes prevent the compound from immediately precipitating.[8] |

| 4. Use Co-solvents | In some cases, adding a co-solvent like ethanol or PEG400 to the DMSO stock can help improve the solubility of the compound in the final aqueous mixture.[5][10] This requires careful validation to ensure the co-solvent does not interfere with the assay. |

Section 3: Protocols and Data

Protocol 1: Standard Method for Preparing a DMSO Stock Solution

-

Preparation: Bring the vial of 5-Amino-1-benzyltriazole-4-carbaldehyde and a sealed bottle of anhydrous DMSO to room temperature.

-

Weighing: Accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

-

Mechanical Agitation: Cap the vial tightly and vortex at maximum speed for 1-2 minutes.

-

Visual Inspection: Visually inspect the solution against a light and dark background. If the solution is perfectly clear with no visible particulates, the compound is dissolved. If not, proceed to Protocol 2.

-

Storage: Once dissolved, seal the vial tightly, wrap the cap with parafilm to prevent moisture ingress, and store appropriately (see FAQ section).

Protocol 2: Advanced Dissolution Using Heat and Sonication

-

Prerequisite: Follow steps 1-4 of Protocol 1.

-

Heating: Place the tightly capped vial in a water bath or heating block set to 30-40°C for 10-15 minutes. Vortex the vial intermittently every 2-3 minutes.

-

Safety Note: Never heat an open vial of DMSO. Ensure the cap is secure but be aware of potential pressure buildup.

-

-

Sonication: If particulates remain after heating, place the vial in a bath sonicator for 5-10 minutes. The water in the sonicator should be at room temperature.

-

Note: A bath sonicator is preferred over a probe sonicator to avoid localized overheating that could degrade the compound.

-

-

Final Inspection: Allow the solution to cool to room temperature. Visually inspect for clarity. If the compound precipitates upon cooling, the solution is supersaturated. A new, lower-concentration stock must be prepared.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Dissolution in DMSO

Caption: A step-by-step decision tree for dissolving the compound in DMSO.

Diagram 2: Logic for Preventing Precipitation in Aqueous Assays

Sources

- 1. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]

- 2. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. lifetein.com [lifetein.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ajptonline.com [ajptonline.com]

Technical Support Center: Optimizing Triazole Carbaldehyde Condensations

Executive Summary: The Deceptive Electrophile

Triazole carbaldehydes (specifically 4-formyl-1,2,3-triazoles) are deceptive. While they appear to be standard aromatic aldehydes, the electron-deficient nature of the triazole ring renders the carbonyl carbon hyper-electrophilic .

This electronic bias creates a "Goldilocks" problem:

-

Too Reactive: They are prone to hydration (gem-diol formation) and base-induced disproportionation (Cannizzaro).

-

Too Stable: Residual copper from their synthesis (CuAAC) can chelate the aldehyde, locking it in an unreactive state.

This guide provides the causality-based troubleshooting necessary to navigate these competing pathways.

Part 1: Troubleshooting Guides (Q&A)

Issue 1: The Cannizzaro Shunt

User Question: "I am attempting a Knoevenagel condensation using NaOH/EtOH. My starting material disappears, but I get low yields of the alkene. NMR shows a carboxylic acid peak and an alcohol. What is happening?"

Diagnosis: You have triggered the Cannizzaro Reaction .

Because 4-formyl-1,2,3-triazoles lack

The Result: 50% of your valuable aldehyde becomes the carboxylic acid (oxidized), and 50% becomes the alcohol (reduced).[1]

Corrective Protocol:

-

Switch Catalysts: Abandon strong mineral bases (NaOH, KOH). Use a buffered organocatalyst system: Piperidine (10 mol%) + Glacial Acetic Acid (10 mol%) .

-

Mechanism: This buffer maintains a pH ~7-8, sufficient to deprotonate the active methylene nucleophile (e.g., malonate) but insufficient to generate the high concentration of tetrahedral alkoxide intermediates required for Cannizzaro.

-

Solvent Switch: Move from water-miscible alcohols to Anhydrous Acetonitrile (MeCN) or Toluene . Water promotes the Cannizzaro pathway.[2]

Issue 2: The "Ghost" Catalyst (Copper Poisoning)

User Question: "I synthesized my aldehyde via Click chemistry (CuAAC). I purified it, but it refuses to condense with amines/nucleophiles, even with heat. It seems inert."

Diagnosis: Residual Copper Chelation. Triazoles are excellent ligands. Even after column chromatography, trace Copper(I) or (II) often remains coordinated between the N3-nitrogen of the triazole and the carbonyl oxygen (or the nucleophile you add). This "locks" the molecule or poisons the amine nucleophile.

Corrective Protocol (The EDTA Rescue): Before attempting condensation, you must strip the copper:

-

Dissolve the aldehyde in EtOAc.

-

Wash 3x with 0.1 M aqueous EDTA (pH 8) or 10% aqueous NH₄OH .

-

The aqueous layer will turn blue (Cu-complex). Wash until colorless.

-

Verification: A clean proton NMR is not enough. Check the color. If the solid is slightly green/blue, it is contaminated.

Issue 3: The Hydration Trap

User Question: "In Methanol-d4, my aldehyde peak (CHO) is missing or shifted upfield to ~6.0 ppm. Is my compound degrading?"

Diagnosis: Hemiacetal/Gem-diol Formation. The electron-poor triazole ring pulls density from the carbonyl, making it susceptible to attack by the solvent itself. In methanol or water, the aldehyde exists in equilibrium with its hemiacetal or gem-diol form. These species are nucleophilically inert toward condensation until they revert to the free aldehyde.

Corrective Protocol:

-

Change Solvent: Do not run condensations of triazole aldehydes in MeOH or EtOH. Use Dichloromethane (DCM) , THF , or DMF .

-

Drying Agents: Add activated Molecular Sieves (4Å) to the reaction vessel. This shifts the equilibrium toward the free aldehyde and the final condensation product (Schiff base/alkene) by removing the water byproduct.

Part 2: Visualizing the Reaction Landscape

The following decision tree illustrates the competing pathways determined by your choice of Base and Solvent.

Figure 1: Reaction pathway divergence. Success depends on avoiding the "Red" (Cannizzaro) and "Yellow" (Hydration) paths.

Part 3: The "Gold Standard" Protocol

Method: Knoevenagel Condensation of 4-Formyl-1-substituted-1,2,3-triazole. Objective: Maximize yield while suppressing Cannizzaro and Cornforth rearrangement risks.

Reagents:

-

Aldehyde: 1.0 equiv (Must be Copper-free, see Issue 2).

-

Nucleophile: 1.1 equiv (e.g., Malononitrile, Ethyl Cyanoacetate).

-

Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv).

-

Solvent: Anhydrous Acetonitrile (MeCN) or Toluene.

-

Additives: 4Å Molecular Sieves (powdered, activated).

Step-by-Step Workflow:

-

Pre-Activation (The Buffer): In a separate vial, mix the Piperidine and Acetic Acid in 1 mL of MeCN. Stir for 5 minutes. Why? This forms the piperidinium acetate salt, which buffers the reaction and prevents the pH spike that triggers Cannizzaro.

-

Setup: To a flame-dried round-bottom flask under Argon, add the Aldehyde and Molecular Sieves . Dissolve in MeCN (0.2 M concentration).

-

Addition: Add the Nucleophile , followed immediately by the Catalyst Solution .

-

Reaction:

-

Standard: Stir at Room Temperature for 4–12 hours.

-

Refractory: If no reaction after 4h, heat to 50°C. Do not exceed 70°C.

-

Warning: High heat (>80°C) can trigger the Cornforth Rearrangement , where the triazole ring opens and rearranges into an isomeric oxazole or different triazole species [1].

-

-

Monitoring (Self-Validation):

-

TLC: Look for the disappearance of the aldehyde (usually less polar).

-

NMR: Monitor the disappearance of the aldehyde proton (~10.1 ppm). If a new peak appears at ~12 ppm (COOH), you have water contamination/oxidation.

-

-

Workup: Filter off the molecular sieves. Evaporate solvent.[3] Recrystallize from EtOH/Heptane. Avoid column chromatography if possible, as silica can hydrolyze sensitive Schiff bases.

Part 4: Data & Comparison

Table 1: Solvent & Base Effects on 4-Formyl-Triazole Stability

| Condition | Primary Outcome | Mechanism | Recommendation |

| NaOH / H₂O | Failure (Acid/Alcohol mix) | Cannizzaro Disproportionation | NEVER USE |

| Ethanol (Reflux) | Stalled / Slow | Hemiacetal Equilibrium | Avoid if possible |

| Piperidine / MeCN | Good (High Yield) | Buffered Condensation | Recommended |

| Residual Copper | No Reaction | Metal Chelation/Deactivation | Wash with EDTA |

| High Heat (>80°C) | Complex Mixture | Cornforth Rearrangement | Keep T < 60°C |

References

-

L'abbé, G. (1990). Rearrangements of 1,2,3-Triazoles.[4][5] Journal of Heterocyclic Chemistry. (Discusses the thermal instability and Cornforth rearrangement risks of triazole derivatives).

-

Kalhor, M., et al. (2021).[6] 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. MDPI, Molbank. (Details the synthesis, stability, and condensation protocols for triazole carbaldehydes).

-

Hwang, S. J., et al. (2008).[7] Evaluation of catalytic activity of copper salts and their removal processes. Pure and Applied Chemistry.[7] (Authoritative guide on removing residual Copper from Click reactions).

-

Knoevenagel, E. (1898). Condensation of aldehydes with active methylene groups.[8][9] Berichte der deutschen chemischen Gesellschaft. (Foundational text on the buffered amine/acid mechanism).

Sources

- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. An investigation of two copper(ii) complexes with a triazole derivative as a ligand: magnetic and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Reactivity of 5-Amino-1-benzyltriazole-4-carbaldehyde

Welcome to the technical support center for researchers working with 5-Amino-1-benzyltriazole-4-carbaldehyde. This guide is designed to address the frequently encountered issue of its lower-than-expected reactivity in common synthetic transformations. As drug development professionals and scientists, understanding the nuanced behavior of this heterocyclic aldehyde is critical for efficient and successful synthesis campaigns. This document moves beyond simple protocols to explain the underlying chemical principles governing its reactivity, offering field-proven solutions to overcome common experimental hurdles.

Core Concept: Why Does This Aldehyde Exhibit Low Reactivity?

The attenuated reactivity of 5-Amino-1-benzyltriazole-4-carbaldehyde is not due to a single factor, but rather a confluence of electronic, steric, and structural effects inherent to the molecule. A clear understanding of these principles is the first step in effective troubleshooting.

-

Electronic Push-Pull System: The molecule features a powerful electron-donating amino group (-NH₂) at the 5-position and a strong electron-withdrawing carbaldehyde group (-CHO) at the 4-position. The amino group increases the electron density of the triazole ring through resonance. This effect partially counteracts the electrophilicity of the aldehyde carbon, making it less susceptible to nucleophilic attack compared to a simple aromatic aldehyde. The triazole ring itself, with its multiple nitrogen atoms, has an electron-withdrawing character, creating a complex electronic environment.[1]

-

Steric Hindrance: The bulky benzyl group attached to the N1 position of the triazole ring can sterically impede the approach of nucleophiles to the adjacent aldehyde functional group. This is particularly relevant when using bulky reagents or catalysts.[2]

-

Potential for Intramolecular Hydrogen Bonding: The proximity of the amino and aldehyde groups may facilitate the formation of an intramolecular hydrogen bond. This six-membered ring conformation stabilizes the ground state of the molecule, increasing the energy required to reach the transition state for nucleophilic addition.

Below is a diagram illustrating these key molecular features.

Caption: Factors contributing to the low reactivity of the target molecule.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing both explanations and actionable solutions.

Q1: My Knoevenagel condensation is sluggish or failing entirely. How can I drive it to completion?

A1: The Knoevenagel condensation is highly sensitive to the electronic nature of the aldehyde and the reaction conditions. The reduced electrophilicity of your triazole-carbaldehyde is the primary challenge.

Underlying Cause: Standard weak base catalysts like piperidine or pyridine may not be sufficient to promote the reaction with this deactivated aldehyde.[3] Furthermore, the water produced during the condensation can lead to an unfavorable equilibrium.

Troubleshooting Steps & Solutions:

-

Catalyst Optimization:

-

Stronger Base: While risky due to potential self-condensation, a carefully controlled addition of a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in catalytic amounts at low temperatures can be effective.

-

Lewis Acid Catalysis: Lewis acids such as TiCl₄, ZnCl₂, or Sc(OTf)₃ can activate the carbonyl group towards nucleophilic attack. However, they must be used in stoichiometric amounts with a base (e.g., triethylamine) to trap the generated HCl, which could otherwise react with the basic sites on your molecule.[4]

-

Ammonium Salts: Benign catalysts like ammonium acetate can be effective, particularly under solvent-free or microwave conditions.[5]

-

-

Solvent & Temperature:

-

Solvent Choice: Switch to a high-boiling point, polar aprotic solvent like DMF, DMSO, or NMP to improve solubility and allow for higher reaction temperatures.[3]

-

Thermal Conditions: Many sluggish Knoevenagel reactions require heating. Monitor the reaction by TLC or LC-MS while gradually increasing the temperature from room temperature up to 80-120 °C.

-

-

Water Removal:

-

Dean-Stark Apparatus: If using a solvent like toluene or benzene, use a Dean-Stark trap to azeotropically remove water and drive the reaction forward.

-

Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester water in situ.

-

Recommended Starting Protocol (Knoevenagel Condensation):

Q2: I am struggling with a reductive amination reaction. The imine doesn't seem to form, or the reduction is incomplete. What should I do?

A2: Reductive amination is a two-step process in one pot: imine formation followed by reduction. Both steps can be problematic with this substrate.

Underlying Cause: Imine formation is a reversible, acid-catalyzed reaction that produces water. The low electrophilicity of the aldehyde slows this step. The subsequent reduction requires a hydride reagent that is selective for the iminium ion over the starting aldehyde.

Troubleshooting Steps & Solutions:

-

Optimizing Imine Formation:

-

pH Control: Add a catalytic amount of a mild acid like acetic acid (typically 5-10 mol%) to protonate the carbonyl oxygen and accelerate the initial nucleophilic attack by the amine.[2] Avoid strong acids, which can protonate the reacting amine, rendering it non-nucleophilic.

-

Water Removal: As with the Knoevenagel reaction, removing water with molecular sieves is crucial to shift the equilibrium towards the imine.

-

-

Choosing the Right Reducing Agent:

-

pH-Sensitive Hydrides: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are ideal. They are less reactive towards aldehydes at neutral or slightly acidic pH but will readily reduce the protonated iminium ion intermediate. STAB is often preferred as it is less toxic and the reaction can be run without strict pH control.

-

Avoid Harsh Reagents: Do not use powerful reducing agents like LiAlH₄ or NaBH₄ (without pH control), as they will readily reduce the starting aldehyde before significant imine formation can occur.

-

-

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions using STAB. Methanol or ethanol are suitable for NaBH₃CN.

-

Staged Addition: For particularly difficult substrates, consider a two-step approach. First, stir the aldehyde, amine, and molecular sieves with catalytic acid for several hours to pre-form the imine. Then, add the reducing agent.

-

Data Summary: Recommended Conditions for Common Reactions

| Reaction Type | Recommended Catalyst(s) | Recommended Solvent(s) | Key Considerations |

| Knoevenagel Condensation | Piperidine/AcOH, NH₄OAc, TiCl₄/Et₃N | Toluene (w/ Dean-Stark), DMF, DMSO | Requires heating; water removal is critical.[3][6][7] |

| Reductive Amination | Acetic Acid (cat.), STAB, NaBH₃CN | DCM, DCE, Methanol | Use pH-selective reducing agents; remove water. |

| Wittig Reaction | n-BuLi, NaH, KHMDS (to form ylide) | THF, Diethyl Ether, DMSO | Requires strictly anhydrous/inert conditions; steric hindrance from benzyl group is a factor.[2] |

Q3: Could my starting material be the problem? How should I handle and store 5-Amino-1-benzyltriazole-4-carbaldehyde?

A3: Yes, the stability and purity of the starting material are paramount. Aldehydes, in general, are susceptible to oxidation.

Troubleshooting Steps & Solutions:

-

Purity Check: Before starting a reaction, always check the purity of your aldehyde by ¹H NMR and/or LC-MS. Look for the characteristic aldehyde proton signal (typically δ 9-10 ppm) and check for the presence of a carboxylic acid peak (broad signal >10 ppm), which would indicate oxidation.

-

Storage: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8 °C is recommended for long-term storage).

-

Handling: Use fresh, anhydrous solvents and reagents for your reactions. Trace amounts of acid or water in solvents can initiate degradation pathways.

-

Purification: If you suspect oxidation, you may be able to repurify the aldehyde via column chromatography. However, prolonged exposure to silica gel can sometimes cause degradation, so the process should be performed relatively quickly.

Troubleshooting Workflow

When a reaction provides a low yield, a systematic approach is essential. The following flowchart provides a logical sequence for troubleshooting.

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

-

Beilstein Journals. (2025, October 8). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. [Link]

-

PMC. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. [Link]

-

PMC. (2024, May 6). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]

-

Frontiers. (2022, September 25). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

Frontiers. (2018, December 18). Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. [Link]

-

SciSpace. (2022, September 26). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: a review. [Link]

-

Ginekologia i Poloznictwo. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. [Link]

-

RSC Publishing. 1,2,3-Triazoles. Part I. Some 4-aminotriazole-5-carbaldehydes. [Link]

-

Beilstein Journals. (2025, October 8). Switchable pathways of multicomponent heterocyclizations of 5-amino-1,2,4-triazoles with salicylaldehydes and pyruvic acid. [Link]

-

Dalton Transactions (RSC Publishing). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. [Link]

-

MSU Chemistry. Heterocyclic Compounds. [Link]

-

PMC. A Fluorogenic Aldehyde Bearing a 1,2,3-Triazole Moiety for Monitoring the Progress of Aldol Reactions. [Link]

-

Jones Research Group. Reduction Reactions and Heterocyclic Chemistry. [Link]

-

PMC. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. [Link]

-

ACG Publications. (2021, March 15). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

-

MDPI. (2018, June 20). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. [Link]

-

ResearchGate. 39 questions with answers in TRIAZOLE | Science topic. [Link]

-

Chemistry LibreTexts. (2024, September 30). 24.9: Heterocyclic Amines. [Link]

-

Banaras Hindu University. (2007). Novel Methods of Knoevenagel Condensation. [Link]

-

Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

-

ResearchGate. Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. [Link]

-

CORE. (2019, July 25). Synthesis and Photophysical Properties of Benzotriazole-Derived Unnatural α-Amino Acids. [Link]

-